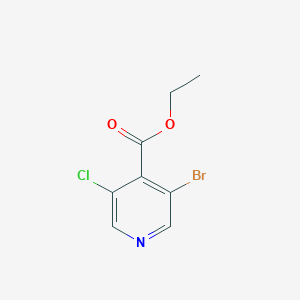
4-Fluoro-2-methoxybiphenyl
Overview
Description
4-Fluoro-2-methoxybiphenyl is an organic compound with the molecular formula C13H11FO It is a derivative of biphenyl, where one of the hydrogen atoms in the biphenyl structure is replaced by a fluorine atom and another by a methoxy group
Mechanism of Action
Target of Action
It’s known that fluorinated compounds are often used in the pharmaceutical industry due to their unique properties, such as increased lipophilicity, metabolic stability, and ability to form hydrogen bonds .
Mode of Action
Fluorinated compounds, in general, can interact with their targets in a variety of ways, often enhancing the potency, selectivity, or metabolic stability of the parent compound .
Biochemical Pathways
Fluorinated compounds can influence a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of fluorinated compounds can be significantly influenced by the presence of the fluorine atom, which can enhance metabolic stability and improve bioavailability .
Action Environment
The action, efficacy, and stability of 4-Fluoro-2-methoxybiphenyl can be influenced by various environmental factors . For instance, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other molecules can influence the compound’s interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoro-2-methoxybiphenyl can be synthesized through several methods, one of which involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. For instance, 4-fluoro-2-methoxyphenylboronic acid can be reacted with bromobenzene under the presence of a palladium catalyst and a base to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product, typically involving controlled temperatures and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-methoxybiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding phenol derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Coupling: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products:
- Substitution reactions can yield various substituted biphenyl derivatives.
- Oxidation reactions can produce phenol derivatives.
- Coupling reactions can lead to more complex biphenyl structures .
Scientific Research Applications
4-Fluoro-2-methoxybiphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific biological pathways.
Comparison with Similar Compounds
- 4-Fluoro-2-methoxyphenylboronic acid
- 4-Fluoro-2-methylphenol
- 4-Fluoro-2-methoxybenzeneboronic acid
Comparison: 4-Fluoro-2-methoxybiphenyl is unique due to the presence of both a fluorine atom and a methoxy group on the biphenyl structure. This combination imparts distinct chemical properties, such as increased stability and reactivity in certain reactions, compared to similar compounds that may only have one of these substituents .
Properties
IUPAC Name |
4-fluoro-2-methoxy-1-phenylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-15-13-9-11(14)7-8-12(13)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYQKRYQVUZYKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B3222763.png)
